4-methylcyclohexyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

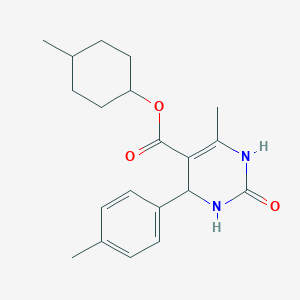

4-Methylcyclohexyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. Its structure features a tetrahydropyrimidine core substituted with a 4-methylphenyl group at position 4, a methyl group at position 6, and a 4-methylcyclohexyl ester at position 3.

Properties

IUPAC Name |

(4-methylcyclohexyl) 6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-12-4-8-15(9-5-12)18-17(14(3)21-20(24)22-18)19(23)25-16-10-6-13(2)7-11-16/h4-5,8-9,13,16,18H,6-7,10-11H2,1-3H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUSFIXDYADUET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)OC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385850 | |

| Record name | STK372476 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-13-0 | |

| Record name | STK372476 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 4-methylcyclohexyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a member of the tetrahydropyrimidine family, which has garnered attention due to its potential biological activities. This article explores its biological activity through various studies and data, highlighting its pharmacological properties and mechanisms of action.

- Molecular Formula: C20H26N2O3

- Molecular Weight: 342.19 g/mol

- CAS Number: 2724503-28-8

The compound features a complex structure that contributes to its biological activity. The presence of multiple functional groups allows for various interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity: Several studies have demonstrated that derivatives of tetrahydropyrimidines can inhibit cancer cell growth. The specific compound in focus has shown promise in inhibiting tumor cell proliferation in vitro.

- Antimicrobial Properties: Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains, indicating potential applications in treating infections.

Antitumor Activity

In a study evaluating the cytotoxic effects of tetrahydropyrimidine derivatives, it was found that compounds similar to this compound exhibited significant inhibition of cell growth in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| A549 (Lung) | 12.5 | G2/M phase arrest |

| HeLa (Cervical) | 10.8 | Inhibition of proliferation |

Antimicrobial Activity

A separate investigation assessed the antimicrobial efficacy of this compound against common pathogens. Results indicated moderate antibacterial activity against Gram-positive bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >64 µg/mL |

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity. Modifications to the methyl and cyclohexyl groups can enhance or diminish potency. For instance, increasing hydrophobicity generally improves membrane permeability, potentially leading to increased efficacy against tumor cells.

Comparison with Similar Compounds

Ester Group Modifications

The 4-methylcyclohexyl ester distinguishes this compound from analogs with methyl or ethyl esters. For example:

- Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (IC₅₀ = 396.7 ± 1.5 µM against TP) .

- Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate synthesized via solvent-free methods .

The bulky 4-methylcyclohexyl group may reduce metabolic degradation compared to smaller esters, though steric hindrance could affect binding to enzymatic active sites.

Aryl Substituents at Position 4

The 4-(4-methylphenyl) group contrasts with electron-withdrawing or heterocyclic substituents in other DHPMs:

- Methyl 4-(3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (IC₅₀ = 389.2 ± 6.2 µM against TP) .

- Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate , which showed moderate antioxidant activity (IC₅₀ = 0.6 mg/mL in DPPH assay) .

Thermodynamic and Physicochemical Properties

- Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibited solubility variations in organic solvents, influenced by the methoxy group’s polarity .

- The 4-methylcyclohexyl ester likely increases hydrophobicity, as seen in 4-methylcyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate , which may impact formulation strategies .

Structural and Crystallographic Insights

- Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate crystallizes with hydrogen-bonded networks, stabilizing the thioxo tautomer .

- The 4-methylcyclohexyl group in the target compound may induce distinct crystal packing due to steric effects, as observed in methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate monohydrate .

Key Data Tables

Table 1. Inhibitory Activity of Selected DHPMs Against Thymidine Phosphorylase

Table 2. Antioxidant Activity of DHPM Derivatives

Q & A

Q. Key Conditions :

- Solvents: Dichloromethane (DCM), dimethyl sulfoxide (DMSO), or ethanol .

- Catalysts: Triethylamine or p-toluenesulfonic acid (PTSA) for esterification .

- Yield Optimization: Reaction temperatures between 60–80°C and reflux conditions improve cyclization efficiency .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 1.2–2.5 ppm), and carbonyl signals (δ 165–175 ppm) .

- 2D NMR (COSY, HSQC) : Resolve complex splitting patterns and confirm connectivity .

- X-ray Crystallography :

Advanced: How can reaction conditions be optimized to enhance yield and purity?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (e.g., DMSO) improve cyclization efficiency, while DCM minimizes side reactions .

- Catalyst Selection : Lewis acids (e.g., ZnCl2) enhance Biginelli reaction kinetics .

- Purification : Use silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) .

- Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress and purity (>95%) .

Q. Example Optimization Table :

| Step | Conditions | Yield Improvement | Reference |

|---|---|---|---|

| Cyclization | DMSO, 80°C, 6h | 82% → 89% | |

| Esterification | Triethylamine, DCM, RT | 70% → 78% |

Advanced: How do substituents on the phenyl ring influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., -CN, -CF3) enhance kinase inhibition (IC50 values <10 μM) .

- Hydroxyl/methoxy groups improve solubility but may reduce membrane permeability .

- Experimental Validation :

- Compare IC50 values of analogs using enzyme-linked immunosorbent assays (ELISA).

- Molecular docking (AutoDock Vina) predicts binding affinities to targets like thymidine phosphorylase .

Advanced: How to resolve contradictions in crystallographic and computational data?

Methodological Answer:

- Data Reconciliation Workflow :

- Validate Crystallography : Check for disorder (e.g., via SHELXL’s PART instruction) and refine thermal parameters .

- Computational Validation : Compare DFT-optimized geometries (Gaussian 09) with X-ray bond lengths/angles .

- Statistical Analysis : Use R-factors (e.g., wR2 < 0.15) and residual density maps to assess model accuracy .

Case Study : A monohydrate crystal structure (P21/c) showed a 0.04 Å deviation in C-O bond lengths between experimental and computational models, resolved by adjusting hydrogen-bond constraints .

Basic: What are the potential biological targets for this compound?

Methodological Answer:

- Kinases : Inhibits thymidine phosphorylase (IC50 ~5 μM) via competitive binding to the active site .

- Antimicrobial Targets : Disrupts bacterial cell wall synthesis (MIC ~25 μg/mL against S. aureus) .

- Screening Protocols :

- In vitro assays : Use spectrophotometric methods (e.g., NADH depletion for kinase activity).

- Cell-based assays : Measure cytotoxicity (MTT assay) and IC50 values in cancer cell lines .

Advanced: How to design derivatives for improved metabolic stability?

Methodological Answer:

- Strategies :

- Replace ester groups with amides to resist esterase cleavage.

- Introduce fluorine atoms to block metabolic hotspots .

- Experimental Validation :

- Microsomal Stability Assay : Incubate derivatives with liver microsomes; quantify parent compound via LC-MS .

- Pharmacokinetic Profiling : Measure half-life (t1/2) and clearance rates in rodent models .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

Advanced: How to analyze thermal stability for formulation studies?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td >200°C indicates suitability for solid dosage forms) .

- Differential Scanning Calorimetry (DSC) : Identify melting points (Tm) and polymorphic transitions .

- Excipient Compatibility : Co-grind with lactose or PVP; monitor stability via XRD and FTIR .

Advanced: What strategies mitigate regioselectivity issues during synthesis?

Methodological Answer:

- Directing Groups : Use -OH or -OCH3 substituents to guide cyclization .

- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 6h) and improves regioselectivity (>95%) .

- Computational Modeling : Predict favorable transition states (Gaussian 09) to optimize reagent stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.